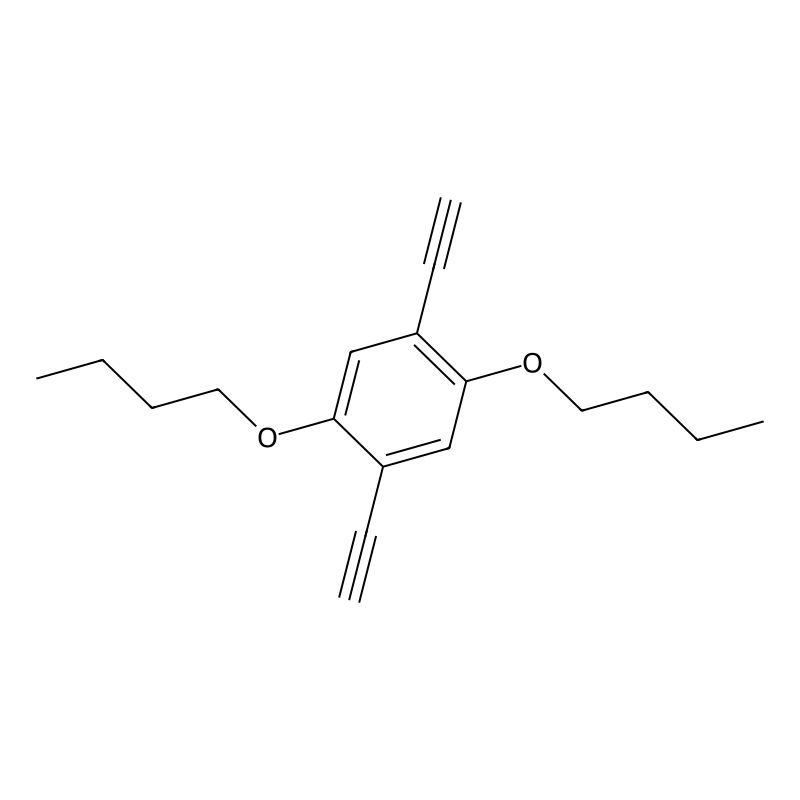1,4-Dibutoxy-2,5-diethynylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the ethynyl groups (-C≡CH) suggests potential uses as a building block in organic synthesis for the construction of more complex molecules. Ethynyl groups are known for their reactivity in various coupling reactions .
Material science
The combination of aromatic rings and ethynyl groups could be of interest for the development of new materials with specific electronic or mechanical properties. Aromatic rings can contribute to stability and rigidity, while ethynyl groups can introduce conjugation and potential for crosslinking between molecules .
Precursor for functional molecules
The ethynyl groups can be further modified to introduce various functionalities, potentially leading to new molecules with desired properties for applications in catalysis, sensing, or optoelectronics .
1,4-Dibutoxy-2,5-diethynylbenzene is an organic compound with the molecular formula C₁₈H₂₂O₂. It features a benzene ring substituted with two butoxy groups and two ethynyl groups at the 1,4- and 2,5-positions, respectively. The presence of ethynyl groups contributes to its potential as a building block in polymer chemistry, particularly for creating conductive polymers due to the conjugated system formed by the triple bonds.
- Polymerization: It can undergo oxidative coupling to form poly(1,4-diethynyl-2,5-dibutoxybenzene), a polymer with potential applications in electronics due to its conductive properties .
- Click Chemistry: This compound can react with azides to form triazole derivatives through click chemistry, which is useful for synthesizing functionalized polymers .
The synthesis of 1,4-dibutoxy-2,5-diethynylbenzene typically involves:
- Formation of 1,4-dibutoxybenzene: This can be achieved through the reaction of hydroquinone with n-butyl bromide in a basic medium.
- Introduction of Ethynyl Groups: The dibutoxybenzene can then be treated with acetylene or other ethynyl sources under appropriate conditions (e.g., via dehydrohalogenation) to yield the final product .
1,4-Dibutoxy-2,5-diethynylbenzene has several notable applications:
- Conductive Polymers: It serves as a precursor for synthesizing conductive polymers that can be used in electronic devices.
- Sensors: Polymers derived from this compound have been utilized in fluorescence sensors for detecting heavy metals like mercury .
- Materials Science: Its unique structure allows it to be used in advanced materials for optoelectronic applications.
Interaction studies involving 1,4-dibutoxy-2,5-diethynylbenzene focus primarily on its reactivity and compatibility with other chemical species. For example:
- Studies have shown that it can form stable complexes with metal ions through coordination interactions.
- The polymerized form exhibits changes in optical properties upon interaction with various analytes, making it suitable for sensor applications .
Several compounds share structural similarities with 1,4-dibutoxy-2,5-diethynylbenzene. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4-Diethynylbenzene | C₁₄H₁₀ | Simpler structure without substituents |
| 1,4-Dimethoxy-2,5-diethynylbenzene | C₁₂H₁₀O₂ | Contains methoxy groups instead of butoxy |
| 1,4-Dibromo-2,5-diethynylbenzene | C₁₄H₈Br₂ | Halogenated version with potential reactivity |
The uniqueness of 1,4-dibutoxy-2,5-diethynylbenzene lies in its combination of butoxy groups and ethynyl functionalities that enhance solubility and electronic properties compared to other similar compounds.








